molecular formula C14H18N4O3 B2704056 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-20-3

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2704056
CAS No.: 899751-20-3
M. Wt: 290.323
InChI Key: KDVPHETVNOXBPK-UHFFFAOYSA-N
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Description

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex purine-dione derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused oxazolopurine tricyclic system, a structural motif found in molecules with a diverse range of pharmacological activities. Although a specific mechanism of action for this exact analogue is not fully elucidated in the current literature, related purine-dione and oxazolopurine scaffolds are extensively investigated as core structures for developing novel enzyme inhibitors . Researchers value this compound as a key intermediate for the synthesis of more complex heterocyclic systems or as a candidate for high-throughput screening against various biological targets. Its structure suggests potential for interaction with enzyme active sites that recognize purine-based substrates, making it a valuable tool for probing biochemical pathways and structure-activity relationships (SAR) in the design of new therapeutic agents . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-8(2)5-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)7-9(3)21-13/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPHETVNOXBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine base, followed by the introduction of the oxazole ring. Key steps include:

    Formation of the Purine Base: The synthesis begins with the construction of the purine scaffold, often using starting materials such as guanine or adenine derivatives. These are subjected to alkylation reactions to introduce the isopentyl and methyl groups at the desired positions.

    Oxazole Ring Formation: The oxazole ring is introduced through cyclization reactions involving appropriate precursors. This step often requires the use of reagents like phosphorus oxychloride (POCl3) and amines under controlled conditions.

    Final Assembly: The final step involves the coupling of the oxazole and purine moieties, typically through condensation reactions facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine or oxazole rings, facilitated by reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to alterations in cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione with structurally similar purine-dione derivatives, focusing on structural features, synthesis methods, and biological implications.

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity (Inferred/Reported) Physical/Chemical Data
3-Isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Oxazolo[2,3-f]purine-2,4-dione N3-isopentyl; 1,7-dimethyl Not specified in evidence Potential ThyX inhibition (structural analogy) N/A
Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives Pyrido[1,2-e]purine-2,4-dione N3-aryl (e.g., 3,4-dimethylphenyl), benzyl Copper-catalyzed cyclization ThyX enzyme inhibitors HRMS: 315.0688; Rf: 0.32 (DCM/MeOH)
Quinazoline-2,4(1H,3H)-dione ribofuranosides Quinazoline-2,4-dione Ribofuranosyl at N1 Silylation/glycosylation Antiviral (speculative, nucleoside analogs) Yield: 90%
7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Pyrido[2,3-d]pyrimidine-2,4-dione 7-chloro, 6-fluoro, isopropyl, methyl Patent-protected process Undisclosed (likely kinase or enzyme target) N/A


Key Observations:

Core Structure Variations: The oxazolo ring in the target compound introduces an oxygen atom, enhancing electron density compared to nitrogen-containing pyrido or pyrimidine cores. This may influence binding interactions or solubility.

Substituent Effects:

  • The N3-isopentyl group in the target compound provides lipophilicity and steric bulk, contrasting with the planar aryl groups (e.g., 3,4-dimethylphenyl) in pyrido derivatives. This may enhance membrane permeability but reduce target specificity.
  • 1,7-Dimethyl groups in the target compound could increase metabolic stability compared to unsubstituted analogs, as methyl groups often hinder oxidative degradation.

Synthetic Approaches:

  • Pyrido[1,2-e]purine derivatives are synthesized via copper-catalyzed cyclization or Ugi–Strecker reactions, whereas quinazoline-diones utilize silylation and glycosylation. The target compound’s synthesis remains unspecified but may require oxazole ring formation prior to purine fusion.

Biological Implications: Pyrido[1,2-e]purine derivatives demonstrate ThyX inhibition, a target in bacterial folate metabolism. aryl) may alter potency. Adenosine receptor modulation is plausible for purine-diones, but the methyl and isopentyl groups in the target compound may reduce affinity compared to endogenous adenosine.

Structure–Activity Relationship (SAR) Insights

  • N3 Substitutions: In pyrido[1,2-e]purine derivatives, bulky aryl groups at N3 enhance ThyX inhibition.
  • 1,7-Dimethyl Groups: These substituents likely reduce rotational freedom, stabilizing the compound’s conformation for target engagement.

Physical and Analytical Data

  • Pyrido[1,2-e]purine derivatives exhibit HRMS peaks (e.g., m/z 315.0688) and distinct Rf values (0.32 in DCM/MeOH), suggesting moderate polarity. The target compound’s isopentyl group may lower polarity, increasing Rf in similar solvent systems.

Biological Activity

3-Isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other purines and has been studied for its effects on various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. Its molecular formula is C12H16N4O2, with a molecular weight of 248.28 g/mol. The structure features a purine core with substitutions that may influence its biological activity.

Anticancer Properties

Research has indicated that 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on human breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
  • Case Study 2 : In another investigation involving colon cancer cells, the compound was found to inhibit cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.
Cell Line IC50 (µM) Mechanism of Action
Human Breast Cancer12Induces apoptosis via caspase activation
Colon Cancer15Inhibits MMPs, reducing migration and invasion

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest it possesses activity against both bacterial and fungal strains:

  • Bacterial Activity : The compound demonstrated bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
  • Fungal Activity : Against Candida albicans, it showed a significant reduction in fungal growth at concentrations above 16 µg/mL.
Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Candida albicans16Antifungal

The mechanisms underlying the biological activities of 3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione are complex and involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating intrinsic pathways that involve mitochondrial dysfunction and caspase activation.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Anticancer Effects : A comprehensive study published in Cancer Letters highlighted the compound's ability to selectively target cancer cells while sparing normal cells.
  • Antimicrobial Efficacy Research : Research published in Journal of Antimicrobial Chemotherapy reported its effectiveness against resistant strains of bacteria and fungi.

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